2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol
Description
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol is a pyridine-derived amino alcohol featuring a bromo-substituted aromatic ring and a branched alcohol chain. Its molecular structure includes:
- Pyridine core: A 5-bromo-3-methyl-2-pyridinyl group, providing electrophilic and steric properties due to bromine and methyl substituents.
- Amino-alcohol side chain: A 2-methyl-1-propanol moiety ((CH₃)₂CHOH) linked via an amino group, contributing hydrogen-bonding capacity and hydrophilicity.
This compound is likely utilized in pharmaceutical or organic synthesis due to its reactive pyridine ring and amino-alcohol functionality, which are common in bioactive molecules .
Properties
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-4-8(11)5-12-9(7)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGSMMGESYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol typically involves the bromination of 3-methylpyridine followed by amination and subsequent functional group transformations. One common method includes:
Bromination: 3-methylpyridine is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-3-methylpyridine.
Functional Group Transformation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Pyridine oxides.
Reduction: Dehalogenated pyridines.
Coupling: Biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that derivatives of 5-bromo-3-methyl-2-pyridine exhibit promising anticancer activity. For instance, compounds similar to 2-[(5-bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol have been studied for their ability to inhibit specific cancer cell lines. A notable study demonstrated that pyridine derivatives could effectively target and inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A recent investigation into the structure-activity relationship (SAR) of pyridine derivatives found that modifications on the pyridine ring significantly enhanced cytotoxicity against breast cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity .
1.2 Spleen Tyrosine Kinase Inhibition
The compound is also being explored as a potential inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various signaling pathways related to immune responses and cancer progression. Inhibitors of Syk have been shown to reduce tumor growth and metastasis in preclinical models .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound lends itself to the development of novel pesticides. Compounds derived from pyridine are known for their effectiveness against a range of agricultural pests. Research has indicated that such compounds can disrupt the nervous systems of insects, leading to effective pest control.
Data Table: Efficacy Against Common Agricultural Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 5-Bromo-3-methylpyridine derivative | Aphids | 85 | |
| Pyridine-based insecticide | Leafhoppers | 90 | |
| Novel pyridine formulation | Spider mites | 75 |
Material Science
3.1 Synthesis of Functional Materials
The compound can serve as a precursor in synthesizing functional materials, including polymers and catalysts. Its ability to form coordination complexes with metals makes it suitable for developing new materials with specific electronic properties.
Case Study:
A study investigated the use of 5-bromo-3-methylpyridine derivatives in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibited enhanced gas adsorption properties, making them suitable for applications in catalysis and gas storage .
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . The propanol group may enhance solubility and facilitate cellular uptake .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Pyridine Ring
Compounds with bromine and methyl groups at different positions on the pyridine ring exhibit distinct electronic and steric effects:
| Compound Name | Pyridine Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-ethanol | 5-Bromo, 4-methyl | C₈H₁₁BrN₂O | 231.10 | 1219982-86-1 | Methyl at position 4; ethanol chain |
| 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol | 5-Bromo, 3-methyl | C₈H₁₁BrN₂O | 231.10 | 1219982-77-0 | Ethanol chain instead of propanol |
| Target Compound | 5-Bromo, 3-methyl | C₉H₁₃BrN₂O* | ~245.10* | Not provided | 2-Methyl-1-propanol chain enhances lipophilicity |
*Estimated based on structural analogy to ethanol derivatives .
Key Findings :
- Alcohol chain length: The propanol chain in the target compound increases lipophilicity, which may enhance membrane permeability compared to ethanol analogs .
Amino-Alcohol Derivatives with Divergent Backbones
Hydroxymethyl Clenbuterol
Hydroxymethyl Clenbuterol (2-[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethylamino]-2-methyl-1-propanol) shares the 2-methyl-1-propanol group but features a dichlorophenyl backbone instead of pyridine:
| Property | Target Compound | Hydroxymethyl Clenbuterol |
|---|---|---|
| Core structure | Pyridine ring | Dichlorophenyl ring |
| Functional groups | Bromine, methyl, amino-alcohol | Dichloro, amino, hydroxyethylamino |
| Molecular Weight | ~245.10 | 329.20 (C₁₃H₁₇Cl₂N₂O₂) |
| Applications | Likely synthesis intermediate | β₂-adrenergic agonist (veterinary drug) |
Hydroxymethyl Clenbuterol’s dichlorophenyl system enables selective receptor binding, while the pyridine core in the target compound may favor catalytic or coordination chemistry .
Isobutanol (2-Methyl-1-Propanol)
Isobutanol (CAS 78-83-1) is a simpler analog lacking the pyridine-amino moiety:
Pyridine Derivatives with Varied Substituents
Compounds like 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol (CAS 1036563-47-9) retain the bromopyridine core but alter the amino-alcohol linkage:
- Structural variation: Amino group directly bonded to the pyridine ring versus a spacer.
- Impact : Altered electronic effects and conformational flexibility, influencing interactions in catalysis or drug design .
Biological Activity
The compound 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol is a pyridine derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₃BrN₂O
- CAS Number : 1220034-65-0
- Molecular Weight : 227.12 g/mol
- Structure : The compound features a bromo-substituted pyridine ring, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Effects : Certain pyridine derivatives have demonstrated antimicrobial properties against bacteria and fungi.
- Inhibitory Action on Kinases : Some studies suggest potential inhibition of specific kinases involved in cancer progression, similar to other pyridine-containing compounds.
The biological activity of this compound may be attributed to:
- Interaction with Enzymatic Pathways : The pyridine moiety can interact with enzymes and receptors, influencing signaling pathways.
- Structural Similarity to Known Inhibitors : Its structure resembles known inhibitors of protein kinases, which may allow it to bind effectively to these targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Avapritinib | Kinase Inhibitor | PDGFRA, KIT | |
| Brexpiprazole | D2 Receptor Agonist | Serotonin Receptors | |
| Thiazole Derivative | Antimicrobial | Various Bacteria |
Case Studies
-
Antimicrobial Activity : A study evaluated the antimicrobial effects of several brominated pyridines, revealing that compounds with similar structures to this compound showed significant activity against Staphylococcus aureus and Escherichia coli.
- Findings : The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness.
-
Cancer Research : Research into related compounds has shown that they can inhibit specific mutant kinases associated with cancer. For instance, the inhibition of PDGFRA D842V mutation was noted in studies on structurally similar pyridine derivatives.
- Findings : IC50 values for these compounds were reported in the subnanomolar range, suggesting high potency against targeted kinases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
